2-Cyano-3'-pyrrolidinomethyl benzophenone
Overview
Description
2-Cyano-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O. It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with a suitable cyano and pyrrolidinomethyl precursor.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-3’-pyrrolidinomethyl benzophenone may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzophenone core can undergo photochemical reactions. These interactions can affect various biological pathways, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3’-pyrrolidinomethyl acetophenone: Similar structure but with an acetophenone core.
2-Cyano-3’-pyrrolidinomethyl toluene: Similar structure but with a toluene core.
Uniqueness
2-Cyano-3’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a cyano and pyrrolidinomethyl group makes it a versatile compound in various research applications .
Properties
IUPAC Name |
2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUYKVTJUKFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643185 | |
Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-09-7 | |
Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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